molecular formula C13H24N2O4 B3022212 Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate CAS No. 179688-99-4

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate

Cat. No.: B3022212
CAS No.: 179688-99-4
M. Wt: 272.34 g/mol
InChI Key: AAQBBKIVIMLWIK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate is currently unknown. This compound is a derivative of the tert-butoxycarbonyl (BOC) group , which is commonly used in organic synthesis as a protecting group for amines . .

Mode of Action

As a BOC-protected compound, it may undergo reactions that remove the BOC group, revealing the amine for further reactions . This process typically involves the use of strong acids .

Biochemical Pathways

BOC-protected compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in various biochemical pathways depending on the specific context of its use.

Result of Action

As a BOC-protected compound, it may be involved in the synthesis of complex organic molecules, potentially leading to various molecular and cellular effects depending on the specific context of its use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the BOC group and its removal . Furthermore, the compound’s efficacy and mode of action can be influenced by the specific biological and chemical context in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected piperidine with methyl bromoacetate. The reaction is carried out under basic conditions using a base such as sodium hydride or potassium carbonate . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
  • Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}propionate
  • Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}butyrate

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its Boc-protected piperidine moiety provides stability during synthesis and can be selectively deprotected under controlled conditions .

Properties

IUPAC Name

methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQBBKIVIMLWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(tert-butoxycarbonylamino)piperidine (1.2 g) and potassium carbonate (1.2 g) were suspended in dimethylformamide (20 mL), and then methyl bromoacetate (0.62 mL) was added. The reaction solution was stirred for one hour and water was added, followed by extraction with ethyl acetate. The organic layer was washed in turn with water and saturated brine, and dried over anhydrous magnesium sulfate, and then the filtrate was concentrated. The residue was purified by silica gel chromatography (hexane:ethyl acetate=2:10:1) to obtain the title compound (1.36 g) having the following physical properties.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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